(E,E)-2,4-Dodecadien-1-ol

Fragrance Safety Regulatory Compliance IFRA Standards

Researchers often receive (E,E)-8,10-dodecadien-1-ol (codlemone) or mixed isomers when ordering '2,4-dodecadien-1-ol'. This C12 alcohol features the precise (E,E)-2,4-conjugated diene system, confirmed by GC-MS and NMR. - **Key Application**: Negative control or behavioral antagonist in tortricid moth ORN studies; disrupts codlemone-mediated attraction. - **Regulatory Clarity**: Explicitly prohibited for fragrance/flavor (non-GRAS); ideal for industrial intermediate or semiochemical research under TSCA. - **Physicochemical Data**: LogP 4.20, mp 27°C, vapor pressure 0.0004 hPa for diffusion kinetics modeling.

Molecular Formula C12H22O
Molecular Weight 182.30 g/mol
CAS No. 14507-03-0
Cat. No. B12508921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E,E)-2,4-Dodecadien-1-ol
CAS14507-03-0
Molecular FormulaC12H22O
Molecular Weight182.30 g/mol
Structural Identifiers
SMILESCCCCCCCC=CC=CCO
InChIInChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h8-11,13H,2-7,12H2,1H3
InChIKeyRZDDYVXRTNDWOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E,E)-2,4-Dodecadien-1-ol: Stereochemical Identity & Core Specifications


(E,E)-2,4-Dodecadien-1-ol (CAS 14507-03-0, also cataloged as 18485-38-6) is a C12 straight-chain primary alcohol featuring a conjugated (E,E)-diene system at the 2,4-positions [1]. This lipophilic molecule (LogP 4.20, vapor pressure <0.001 hPa) finds research use as a lepidopteran semiochemical probe and synthetic intermediate [2]. Its conjugated (E,E)-diene geometry dictates distinct reactivity, olfactory interaction, and regulatory status that precludes generic substitution with positional isomers.

Stereochemical probe: (E,E)-2,4-conjugated diene identity
Pheromone antagonist & ORN tuning research workflow
Regulatory gate: reserved for non-fragrance industrial research

Why Isomer Substitution Fails in Procurement


Procurement requests for "2,4-dodecadien-1-ol" often risk receiving a stereoisomer mixture or an unintended positional isomer, particularly (E,E)-8,10-dodecadien-1-ol (codlemone), which dominates the literature [1]. These isomers exhibit divergent biological activity: codlemone acts as a potent sex pheromone agonist for Cydia pomonella, whereas the (E,E)-2,4-isomer functions as a behavioral antagonist with minimal innate attractiveness [2]. Furthermore, regulatory databases explicitly prohibit the (E,E)-2,4-isomer for fragrance or flavor applications, unlike related unsaturated alcohols that are permitted for such uses [3]. These stereoelectronic and regulatory distinctions demand rigorous specification of the 2,4-diene position and (E,E)-geometry at procurement.

Codlemone agonist confusion: The 8,10-isomer elicits strong attraction; the 2,4-isomer may act as antagonist, reversing field-trap outcomes.
Fragrance prohibition conflict: Unlike the C10 analog, the 2,4-isomer is explicitly prohibited for fragrance/flavor, blocking that procurement path.
Phase/volatility mismatch: Lower melting point and higher vapor pressure versus codlemone alter release kinetics from standard dispensers.

Comparative Evidence Against Closest Analogs


Fragrance Use: Prohibited vs. Permitted Status

(E,E)-2,4-Dodecadien-1-ol carries a hard prohibition for fragrance and flavor use, a restriction absent for its C10 analog (E,E)-2,4-decadien-1-ol [1]. This binary regulatory distinction serves as a critical procurement gate for industrial flavor/fragrance laboratories.

Fragrance use status
Class-level
Target: PROHIBITED for fragrance/flavor
C10 analog: Permitted (FEMA GRAS)
Procurement gate for industrial labs; eliminates fragrance paths.
Binary regulatory distinction; cross-referenced with IFRA.
Fragrance Safety Regulatory Compliance IFRA Standards

Pheromone Antagonism vs. Agonism in Codling Moth

Whereas (E,E)-8,10-dodecadien-1-ol (codlemone) elicits strong upwind flight and mating behavior in male codling moth (Cydia pomonella) at doses as low as 0.1 mg [1], the (E,E)-2,4-isomer reportedly exhibits minimal behavioral activity as a pheromone component and can act as a codlemone antagonist when co-presented, disrupting stereotypical orientation flights [2].

Pheromone behavior
Reported
2,4-isomer: Minimal/antagonistic
Codlemone: Strong agonist, 0.1 mg lure
Essential for pheromone antagonism and ORN tuning studies.
Wind tunnel, male C. pomonella; dose 0.1 mg.
Insect Chemical Ecology Pheromone Antagonism Mating Disruption

Melting Point & Vapor Pressure Divergence

(E,E)-2,4-Dodecadien-1-ol exhibits a melting point of 27°C , compared to 32–34°C for codlemone . At standard monitoring temperatures (~20–25°C), the 2,4-isomer may exist as a liquid or low-melting solid, whereas codlemone remains a solid, directly impacting their dispensing kinetics from rubber septa or polymer matrices in field experiments.

Melting point & VP
Reported
Target mp27°C
Codlemone mp32–34°C
VP ratio~2× higher
Alters release kinetics in field dispensers.
Formulation must adjust for higher volatility.
Formulation Development Volatility Tuning Solid-Phase Dispensing

Diels-Alder Reactivity: Conjugated vs. Non-Conjugated Dienes

The conjugated (E,E)-2,4-diene system of this compound uniquely enables thermal or Lewis acid-catalyzed Diels-Alder [4+2] cycloaddition reactions, a reactivity window absent in non-conjugated positional isomers such as 3,6- or 5,7-dodecadien-1-ol . This makes the 2,4-isomer a privileged scaffold for constructing complex cyclic intermediates.

Diels-Alder reactivity
Class-level
Conjugated diene: active [4+2] cycloaddition
Non-conjugated isomers: inactive
Required for cycloaddition synthetic routes.
DFT LUMO ~ -0.8 eV; dienophile reactivity.
Synthetic Organic Chemistry Diels-Alder Reaction Polyene Intermediate

Validated Research & Industrial Applications


Pheromone Antagonism & Sensory Neuroscience

Because (E,E)-2,4-dodecadien-1-ol demonstrates minimal agonistic behavioral activity but interferes with codlemone-mediated attraction [1], it is ideally suited as a negative control or behavioral antagonist in studies mapping the olfactory receptor neuron (ORN) tuning of tortricid moths. Researchers investigating the molecular basis of pheromone discrimination can use this compound to dissect the structural determinants of agonist vs. antagonist activity at pheromone receptors.

Controlled-Release Formulation Calibration

The distinct phase behavior (mp 27°C) and vapor pressure (0.0004 hPa) of the 2,4-isomer relative to codlemone make it a useful calibration standard for formulation scientists developing passive dispensers (rubber septa, polyethylene vials, or polymer matrices) . By benchmarking release rates of this compound under controlled temperature conditions, formulators can accurately model the diffusion kinetics of related semiochemicals with similar chain length but different physical states.

Conjugated Diene Scaffold for Cycloaddition

The (E,E)-2,4-diene system of this alcohol enables its use as a diene component in Diels-Alder reactions for the synthesis of functionalized cyclohexene derivatives . This reactivity is specific to the 2,4-conjugated isomer and is exploited in synthetic routes to pheromone mimics, insect repellents, and novel odorants. The primary hydroxyl group offers orthogonal functionalization for tethering or further derivatization.

TSCA-Registered Industrial Intermediate

Given its explicit prohibition from fragrance and flavor use [2], procurement of this compound is categorically reserved for industrial intermediate applications where sensory exposure is absent or tightly controlled. This includes polymer chemistry (as a specialty comonomer), materials science, and agricultural semiochemical research, where its regulatory status under TSCA [3] provides a clear compliance boundary versus structurally similar GRAS-listed alcohols.

Application
Selection Property
Validation Focus
Pheromone antagonism & sensory neuroscience
2,4-diene stereochemistry and antagonist behavioral profile
ORN tuning assays, pheromone receptor discrimination
Controlled-release formulation calibration
Phase behavior (near-ambient melting) and vapor pressure profile
Release kinetics modeling for passive dispensers
Conjugated diene scaffold for cycloaddition
Conjugated (E,E)-diene system enabling [4+2] cycloaddition
Synthetic utility in cyclohexene derivatives and pheromone mimics
TSCA-registered industrial intermediate
Regulatory prohibition from fragrance/flavor (TSCA listed)
Compliance for non-consumer, industrial research applications
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